
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
概要
説明
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid, also known as cyclopropyl oxopyrrolidine-3-carboxylic acid (COPCA), is an important organic compound used in a variety of scientific research and laboratory experiments. It is a cyclic carboxylic acid that is composed of a cyclopropyl group and a pyrrolidine ring. COPCA has a wide range of applications in the fields of biochemistry, organic synthesis, and medicinal chemistry.
科学的研究の応用
Antimycobacterial Activities
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antimycobacterial activities. In particular, compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains (Senthilkumar et al., 2009).
Synthesis of Beta-Homoprolines
The compound has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines, which are produced through 1,3-dipolar cycloadditions and exhibit high stereocontrol. These compounds have potential applications in the design of complex peptide structures (Cordero et al., 2009).
Inhibition of ACC Deaminase
Related compounds like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) have been explored for their role in inhibiting 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is an enzyme of interest in plant growth and development studies (Liu et al., 2015).
Role in Plant Hormone Ethylene Synthesis
1-Aminocyclopropane 1-carboxylic acid (ACC), a compound structurally similar to this compound, is a direct precursor of the plant hormone ethylene. It plays a significant role in plant growth, development, and response to environmental stress (Polko & Kieber, 2019).
Synthesis of Heterocycles
The compound has been utilized in synthesizing various heterocycles, such as pyrrolidines and azetidines, offering valuable pathways for the development of pharmaceutical and agrochemical products (Medjahdi et al., 2009).
Preparation of Quinoline Derivatives
1-Cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, demonstrates the potential of cyclopropyl-2-oxopyrrolidine derivatives in the preparation of complex quinoline structures with possible pharmaceutical applications (Zhe, 2001).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid . For instance, the presence of reactive oxygen species (ROS) can influence the oxidation processes .
特性
IUPAC Name |
1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAWQAZRPIKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

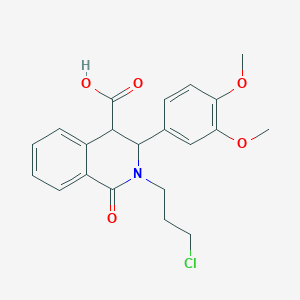
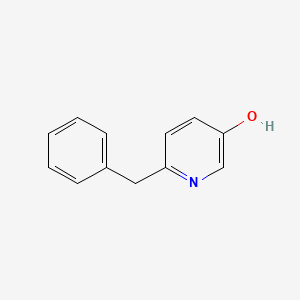


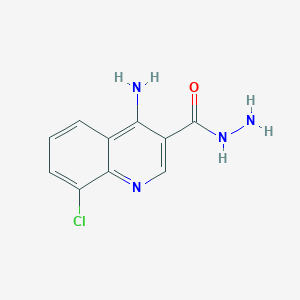
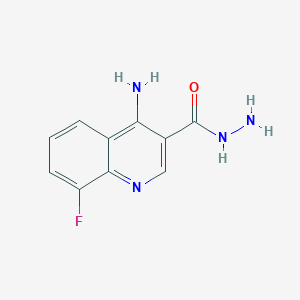


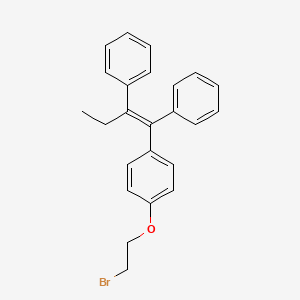


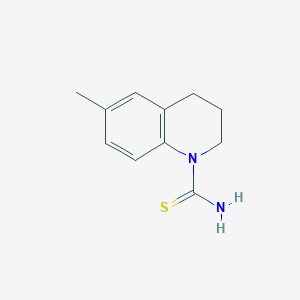
![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)
